

A Technical Guide to the Spectral Analysis of 2-(Dimethylamino)-2-phenylacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Dimethylamino)-2-phenylacetic acid

Cat. No.: B029472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **2-(Dimethylamino)-2-phenylacetic acid**. As a molecule of interest in pharmaceutical research and organic synthesis, a thorough understanding of its spectral characteristics is crucial for its identification, characterization, and quality control. This guide, structured with the practicing scientist in mind, delves into the core spectroscopic techniques used to elucidate the structure of this compound: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Beyond a mere presentation of data, this document offers insights into the interpretation of the spectra, the rationale behind experimental choices, and the fundamental principles that govern the interaction of **2-(Dimethylamino)-2-phenylacetic acid** with electromagnetic radiation and energetic electrons.

Molecular Structure and Spectroscopic Overview

2-(Dimethylamino)-2-phenylacetic acid (Molecular Formula: $C_{10}H_{13}NO_2$, Molecular Weight: 179.22 g/mol) is a chiral α -amino acid derivative featuring a phenyl group, a carboxylic acid, and a tertiary dimethylamino group attached to the α -carbon.^[1] This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint that can be systematically analyzed.

An integrated spectroscopic approach is paramount for the unambiguous identification and structural confirmation of this molecule. Mass spectrometry provides information about the

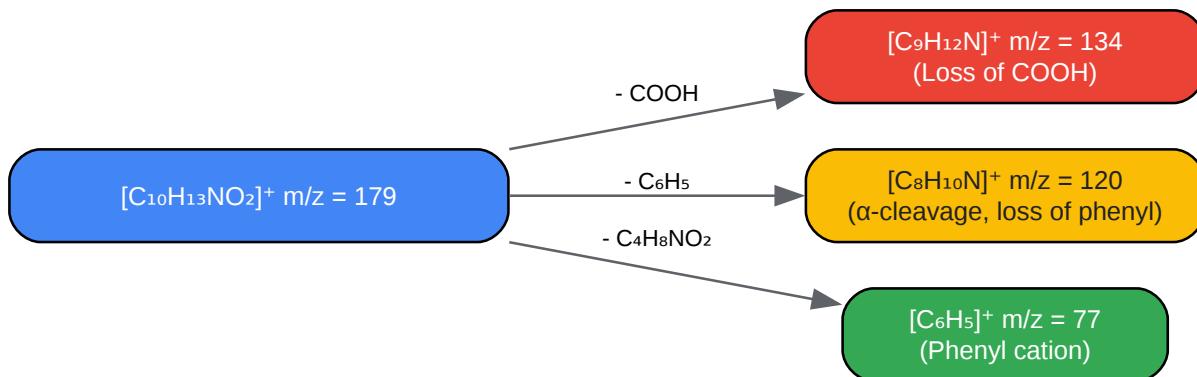
molecular weight and elemental composition, as well as insights into the molecule's fragmentation pathways. ^1H and ^{13}C NMR spectroscopy reveal the connectivity of atoms within the molecule, offering a detailed map of the carbon and proton skeleton. Finally, IR spectroscopy identifies the functional groups present by probing their characteristic vibrational frequencies.

Caption: Molecular structure of **2-(Dimethylamino)-2-phenylacetic acid**.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For **2-(Dimethylamino)-2-phenylacetic acid**, electron ionization (EI) would be a common method for generating a mass spectrum.

Predicted Mass Spectrum Data


Adduct	m/z
$[\text{M}]^+$	179.09
$[\text{M}+\text{H}]^+$	180.10
$[\text{M}+\text{Na}]^+$	202.08
$[\text{M}-\text{H}]^-$	178.09

Data sourced from PubChem and predicted.

Fragmentation Pathway

The fragmentation of **2-(Dimethylamino)-2-phenylacetic acid** in mass spectrometry is expected to be influenced by the presence of the phenyl, amino, and carboxylic acid groups. The nitrogen atom, with its lone pair of electrons, often directs fragmentation pathways.

A primary fragmentation event is the α -cleavage, which is common for amines.^{[2][3]} This involves the cleavage of the bond between the α -carbon and the phenyl group or the carboxylic acid group. Cleavage of the $\text{C}\alpha\text{-C}(\text{phenyl})$ bond would result in a resonance-stabilized iminium ion, which is often a very stable and thus abundant fragment. Another likely fragmentation is the loss of the carboxylic acid group as COOH (45 Da) or CO_2 (44 Da) following a rearrangement.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: A dilute solution of **2-(Dimethylamino)-2-phenylacetic acid** is prepared in a volatile organic solvent such as methanol or acetonitrile.
- Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M^+).
- Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged species.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Rationale: EI is a robust and widely used ionization technique that provides reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching. The

70 eV standard energy ensures sufficient fragmentation to yield a structurally informative spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular skeleton can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of **2-(Dimethylamino)-2-phenylacetic acid** is expected to show distinct signals for the protons in different chemical environments.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Phenyl-H	7.2 - 7.5	Multiplet	5H
α -H	~4.0 - 4.5	Singlet	1H
$\text{N}(\text{CH}_3)_2$	~2.3 - 2.8	Singlet	6H
COOH	> 10 (variable)	Broad Singlet	1H

Interpretation:

- **Phenyl Protons:** The protons on the phenyl ring will appear as a complex multiplet in the aromatic region of the spectrum.
- **α -Proton:** The proton on the α -carbon is adjacent to the electron-withdrawing phenyl, amino, and carboxyl groups, which will shift its signal downfield.
- **N-Methyl Protons:** The six protons of the two methyl groups on the nitrogen are chemically equivalent and will therefore appear as a single, sharp singlet.
- **Carboxylic Acid Proton:** The proton of the carboxylic acid is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent. Its chemical shift can be highly variable.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Carbon	Predicted Chemical Shift (ppm)
C=O (Carboxyl)	~170 - 180
C (Aromatic, substituted)	~135 - 145
C-H (Aromatic)	~125 - 130
C α	~60 - 70
N(CH ₃) ₂	~40 - 50

Interpretation:

- **Carbonyl Carbon:** The carbon of the carboxylic acid group is the most deshielded carbon and appears at the lowest field.
- **Aromatic Carbons:** The carbons of the phenyl ring will have distinct signals, with the substituted carbon appearing at a slightly different chemical shift than the protonated carbons.
- **α -Carbon:** The α -carbon is attached to three heteroatoms/electron-withdrawing groups, leading to a significant downfield shift.
- **N-Methyl Carbons:** The carbons of the two N-methyl groups are equivalent and will give a single signal in the aliphatic region of the spectrum.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **2-(Dimethylamino)-2-phenylacetic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent is critical and can affect the chemical shifts, particularly of exchangeable protons.

- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
- ^1H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the ^1H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. This involves irradiating the sample with a broad range of proton frequencies to collapse the C-H coupling, resulting in a spectrum with single lines for each unique carbon atom.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Rationale: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. Proton decoupling in ^{13}C NMR simplifies the spectrum and improves the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Predicted IR Absorption Bands

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
Carboxylic Acid	O-H stretch	2500 - 3300 (broad)
Carboxylic Acid	C=O stretch	1700 - 1725
Aromatic Ring	C-H stretch	3000 - 3100
Aromatic Ring	C=C stretch	1450 - 1600
Amine	C-N stretch	1000 - 1250

Interpretation:

- O-H Stretch: The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding.
- C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp band and is one of the most characteristic absorptions in the IR spectrum.
- Aromatic C-H and C=C Stretches: The phenyl group will show characteristic absorptions for aromatic C-H stretching and C=C ring stretching.
- C-N Stretch: The C-N stretching of the tertiary amine will appear in the fingerprint region of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- Sample Preparation: A small amount of the solid **2-(Dimethylamino)-2-phenylacetic acid** is placed directly onto the ATR crystal.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected. This is to subtract any signals from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.
- Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR beam is passed through the crystal, and the sample spectrum is collected.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum of the compound.

Rationale: ATR-FT-IR is a rapid and convenient technique for obtaining high-quality IR spectra of solid and liquid samples with minimal sample preparation. It has largely replaced the traditional KBr pellet method for routine analysis.

Conclusion

The comprehensive spectral analysis of **2-(Dimethylamino)-2-phenylacetic acid** through the synergistic use of Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy provides a robust framework for its unequivocal identification and structural characterization. This guide has outlined the predicted spectral data, the rationale behind the interpretation of these spectra, and the standard experimental protocols for their acquisition. For researchers and professionals in the field of drug development and chemical synthesis, a thorough understanding of these spectroscopic techniques and their application to the analysis of molecules like **2-(Dimethylamino)-2-phenylacetic acid** is an indispensable tool for ensuring the quality, purity, and identity of their materials.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 315599, **2-(Dimethylamino)-2-phenylacetic acid**.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Junk, G., & Svec, H. (1963). The Mass Spectra of the α -Amino Acids. *Journal of the American Chemical Society*, 85(7), 839–845.
- Chen, Y., et al. (2019).
- Chemistry LibreTexts. (2022). Amine Fragmentation.
- Wolpert, M., et al. (2006). Infrared spectra and molar absorption coefficients of the 20 alpha amino acids in aqueous solutions in the spectral range from 1800 to 500 cm^{-1} . *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 64(4), 987-1001.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(Dimethylamino)-2-phenylacetic acid | C₁₀H₁₃NO₂ | CID 315599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GCMS Section 6.15 [people.whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2-(Dimethylamino)-2-phenylacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029472#spectral-data-of-2-dimethylamino-2-phenylacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com